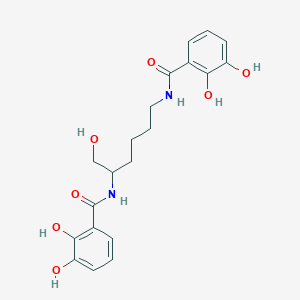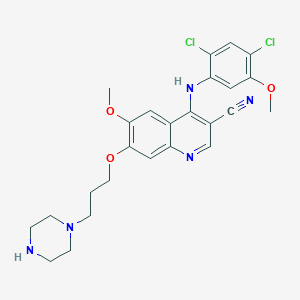
1-Octadecyl-Lysophosphatidsäure
Übersicht
Beschreibung
1-Octadecyl Lysophosphatidic Acid (1-octadecyl LPA) is a LPA analog containing stearic acid at the sn-1 position . It binds to one of five different G protein-linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Molecular Structure Analysis
The molecular formula of 1-Octadecyl Lysophosphatidic Acid is C21H45O6P . It consists of a glycerol backbone connected to a phosphate head group and is commonly ester-linked to an acyl chain of varied length and saturation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Octadecyl Lysophosphatidic Acid include a molecular weight of 424.6 , a density of 1.0±0.1 g/cm3 , and a boiling point of 560.3±60.0 °C at 760 mmHg . It is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide .Wissenschaftliche Forschungsanwendungen
Bioaktiver Lipidmediator
1-Octadecyl-Lysophosphatidsäure fungiert hauptsächlich als bioaktiver Lipidmediator . Es bindet spezifische G-Protein-gekoppelte Rezeptoren (GPCRs) auf der Zelloberfläche . Diese Interaktion löst eine Kaskade von intrazellulären Signalwegen aus, die an Zellproliferation, -differenzierung und -überleben beteiligt sind .
Auswirkungen auf die Yes-assoziierte Protein (YAP)-Phosphorylierung
This compound kann verwendet werden, um seine Auswirkungen auf die Yes-assoziierte Protein (YAP)-Phosphorylierung zu untersuchen . YAP ist ein nachgeschaltetes regulatorisches Ziel im Hippo-Signalweg, der eine entscheidende Rolle bei der Kontrolle der Orgengröße und der Tumorunterdrückung spielt.
Standard zur Quantifizierung von LPA-Verbindungen
Es kann als Standard für die Quantifizierung von Lysophosphatidsäure (LPA)-Verbindungen in Protonenproben unter Verwendung von reversed-phase Ultra-Performance Liquid Chromatography-Tandem Massenspektrometrie (UPLC-MS/MS) verwendet werden .
Untersuchung der Phosphataseaktivität
This compound kann als Substrat verwendet werden, um die Phosphataseaktivität der löslichen Epoxidhydrolase (sEH) gegenüber LPA-Verbindungen zu untersuchen .
Zellproliferation
LPA bindet an einen von fünf verschiedenen G-Protein-gekoppelten Rezeptoren, um eine Vielzahl von biologischen Reaktionen zu vermitteln, darunter die Zellproliferation .
Glatte Muskelkontraktion
Es ist an der Stimulation der glatten Muskelkontraktion beteiligt
Wirkmechanismus
Target of Action
1-Octadecyl Lysophosphatidic Acid (1-octadecyl LPA) is a lysophosphatidic acid (LPA) analog . The primary targets of 1-octadecyl LPA are five different G protein-linked receptors, namely LPAR1, LPAR2, LPAR3 (also known as EDG2, EDG4, and EDG7), LPAR4 (P2RY9, GPR23), LPAR5 (GPR92), and LPAR6 (P2RY5, GPR87) . These receptors play a crucial role in mediating a variety of biological responses.
Mode of Action
1-Octadecyl LPA interacts with its targets (the G protein-linked receptors) to mediate a variety of biological responses . This interaction leads to the activation of these receptors, resulting in various changes at the cellular level.
Biochemical Pathways
Upon activation of the G protein-linked receptors by 1-octadecyl LPA, several biochemical pathways are affected . One of the downstream effects of this activation is the stimulation of the small GTPase Rho, which subsequently activates Rho kinase . This can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .
Result of Action
The molecular and cellular effects of 1-Octadecyl Lysophosphatidic Acid’s action include cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility . These effects are a result of the compound’s interaction with its G protein-linked receptor targets.
Safety and Hazards
No special measures are required for handling 1-Octadecyl Lysophosphatidic Acid. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. It generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist, a doctor should be consulted .
Zukünftige Richtungen
LPA’s functional roles are driven by extracellular signaling through at least six 7-transmembrane G protein-coupled receptors . These receptors signal through numerous effector pathways activated by heterotrimeric G proteins, including Gi/o, G12/13, Gq, and Gs . LPA receptor-mediated effects have been described in numerous cell types and model systems, both in vitro and in vivo, through gain- and loss-of-function studies . These studies have revealed physiological and pathophysiological influences on virtually every organ system and developmental stage of an organism . These include the nervous, cardiovascular, reproductive, and pulmonary systems . Disturbances in normal LPA signaling may contribute to a range of diseases, including neurodevelopmental and neuropsychiatric disorders, pain, cardiovascular disease, bone disorders, fibrosis, cancer, infertility, and obesity . These studies underscore the potential of LPA receptor subtypes and related signaling mechanisms to provide novel therapeutic targets .
Biochemische Analyse
Biochemical Properties
1-Octadecyl Lysophosphatidic Acid interacts with five different G protein-linked receptors to mediate a variety of biological responses . These interactions are crucial for various biochemical reactions, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Cellular Effects
1-Octadecyl Lysophosphatidic Acid exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers a cascade of intracellular signaling pathways involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of 1-Octadecyl Lysophosphatidic Acid involves its interaction with specific G protein-coupled receptors on the cell surface . This interaction triggers a cascade of intracellular signaling pathways, leading to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .
Eigenschaften
IUPAC Name |
(2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYDUFSUADEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPA(O-18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011144 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















